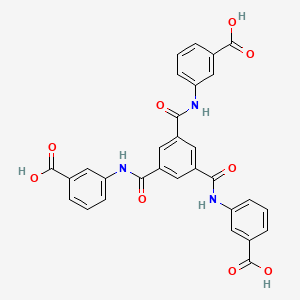
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid
描述
3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid is a complex organic compound with the molecular formula C33H21N3O15. It is known for its unique structure, which includes three benzene rings connected by triamide linkages to a central benzene-1,3,5-tricarboxylic acid core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 5-aminoisophthalic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired triamide product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions may produce oxidized derivatives of the compound .
科学研究应用
3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid has several applications in scientific research:
作用机制
The mechanism of action of 3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid involves its ability to form multiple hydrogen bonds and π-π interactions. These interactions facilitate the self-assembly of the compound into supramolecular structures, which can interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
Benzene-1,3,5-tricarboxylic acid: A simpler analog with three carboxylic acid groups.
1,3,5-Triscarboxyphenylethynylbenzene: Another related compound with ethynyl linkages.
Uniqueness
3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid is unique due to its triamide linkages, which provide additional sites for hydrogen bonding and enhance its ability to form complex supramolecular structures. This makes it particularly valuable in the design of advanced materials and biomimetic systems .
属性
IUPAC Name |
3-[[3,5-bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N3O9/c34-25(31-22-7-1-4-16(13-22)28(37)38)19-10-20(26(35)32-23-8-2-5-17(14-23)29(39)40)12-21(11-19)27(36)33-24-9-3-6-18(15-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMHMKJMDXXXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


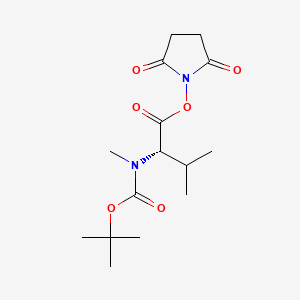
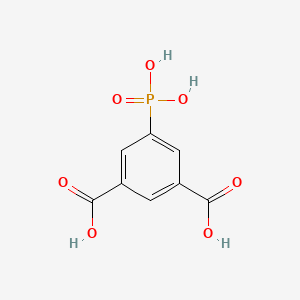
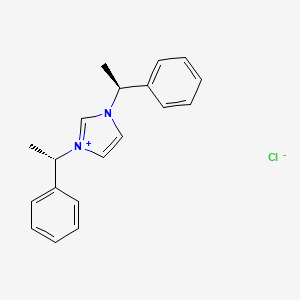
![4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid](/img/structure/B8196537.png)
![4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B8196538.png)
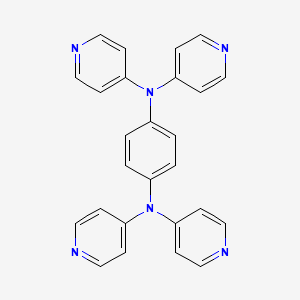
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid](/img/structure/B8196557.png)
![(3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8196561.png)
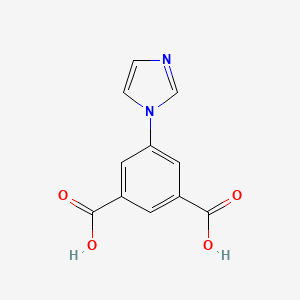
![4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid](/img/structure/B8196564.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8196568.png)
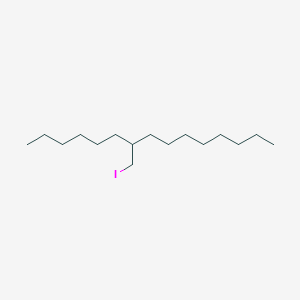
![1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole](/img/structure/B8196579.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] hydrogen phosphate](/img/structure/B8196595.png)
